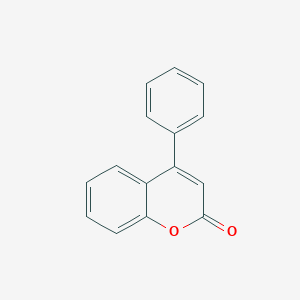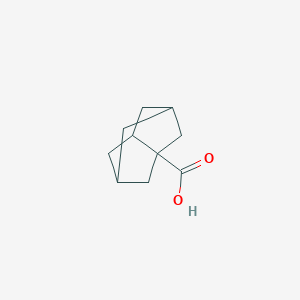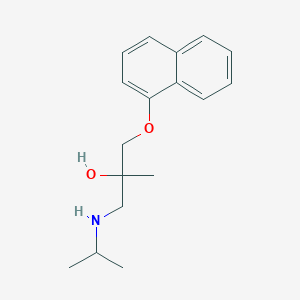
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)-, commonly known as Propranolol, is a beta-blocker medication used to treat various medical conditions such as hypertension, angina, and heart arrhythmias. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and low cost.
Mécanisme D'action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, as well as a reduction in the symptoms of anxiety.
Effets Biochimiques Et Physiologiques
Propranolol has been shown to have various biochemical and physiological effects on the body. It has been found to reduce the levels of stress hormones such as cortisol and adrenaline, as well as decrease the activity of the sympathetic nervous system. Additionally, it has been shown to improve blood flow to the brain and heart.
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol has several advantages for use in lab experiments, including its low cost and availability. However, it also has limitations, such as its potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several potential future directions for research on Propranolol. One area of interest is its potential as a treatment for various types of cancer, as it has been shown to have anti-tumor effects in some studies. Additionally, research is ongoing into its use as a treatment for anxiety disorders and PTSD, as well as its potential to improve cognitive function in certain populations.
Méthodes De Synthèse
Propranolol can be synthesized through several methods, including the condensation of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with 2-chloroacetone. Another method involves the reaction of 1-naphthol with isopropylamine, followed by the reaction of the resulting product with chloroacetyl chloride.
Applications De Recherche Scientifique
Propranolol has been extensively studied for its potential therapeutic applications beyond its traditional use as a beta-blocker. Research has shown that it may have a role in the treatment of various medical conditions such as anxiety disorders, post-traumatic stress disorder (PTSD), and even cancer.
Propriétés
Numéro CAS |
19423-05-3 |
|---|---|
Nom du produit |
2-Propanol, 1-(isopropylamino)-2-methyl-3-(1-naphthyloxy)- |
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
2-methyl-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-11-17(3,19)12-20-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,18-19H,11-12H2,1-3H3 |
Clé InChI |
LRMQACJPVHXKDE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)NCC(C)(COC1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




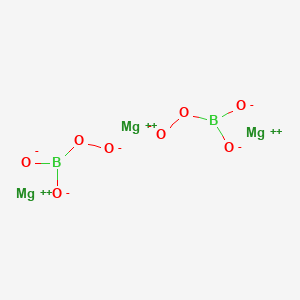

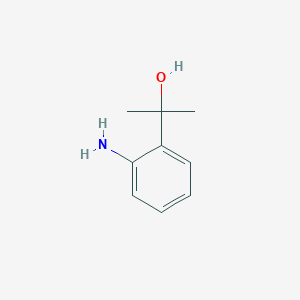
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


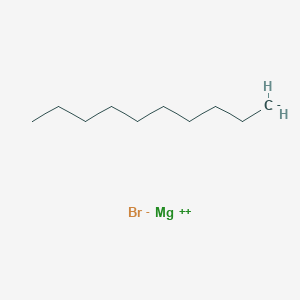
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
